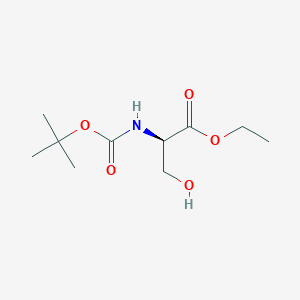

(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

描述

属性

IUPAC Name |

ethyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-5-15-8(13)7(6-12)11-9(14)16-10(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMDDOYAIULGRO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550486 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146954-88-2 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Reagents

- Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate or similar Boc-protected amino acid esters.

- Dimethylformamide (DMF) as solvent.

- Triethylamine as base.

- Hydrochloric acid aqueous solution for work-up.

- Methyl tertiary butyl ether (MTBE) for extraction.

- Sodium borohydride for reduction step.

- Methanol.

- Water and aqueous sodium chloride solution for washing.

Stepwise Procedure

Reaction Setup :

The Boc-protected amino ester (e.g., isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate) is dissolved in dimethylformamide at low temperature (0–5°C).Base Addition :

Triethylamine is added slowly to the reaction mixture at 0–5°C to neutralize any acid formed and facilitate the reaction.Acid Quenching and Extraction :

The reaction mixture is slowly added into a precooled aqueous hydrochloric acid solution (5–10°C). This step protonates the amine and facilitates phase separation.Organic Extraction :

Methyl tertiary butyl ether is added, and the organic and aqueous layers are separated. The aqueous layer is extracted again with MTBE to maximize recovery.Washing and Solvent Removal :

The combined organic layers are washed with water and aqueous sodium chloride solution to remove residual impurities and salts. The solvent is then removed under reduced pressure.Reduction Step :

Methanol is added to the residue at 25–30°C, cooled to 0–5°C, and sodium borohydride is slowly added. This step reduces any ketone or aldehyde impurities and stabilizes the hydroxy group.Final Work-up :

Water is added to quench excess sodium borohydride, and the solvent is removed under reduced pressure. The residue is extracted again with MTBE and water, and the organic layer is washed with aqueous sodium chloride.Isolation :

The solvent is distilled off under reduced pressure to yield this compound as a purified compound.

Yield and Purity

- Typical yield reported: approximately 73 g from 200 g starting material scale (about 36.5% based on initial Boc-protected ester) in described example.

- Purity is generally high (>95%) as confirmed by chromatographic methods.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Boc-protected ester dissolution | 0–5°C in DMF | Low temperature to maintain stereochemistry |

| Base addition | Triethylamine, 0–5°C | Controls pH, prevents side reactions |

| Acid quenching | Aqueous HCl, 5–10°C | Protonates amine, aids phase separation |

| Extraction | MTBE, room temperature | Efficient organic extraction |

| Washing | Water and aqueous NaCl solution | Removes impurities |

| Reduction | NaBH4 in methanol, 0–5°C | Stabilizes hydroxy group, reduces impurities |

| Final solvent removal | Reduced pressure distillation | Concentrates product |

Research Findings and Notes

- The use of sodium borohydride reduction after initial extraction is critical to ensure the hydroxy group remains intact and to remove any reactive carbonyl impurities that could racemize the chiral center.

- Maintaining low temperatures (0–5°C) during base addition and reduction steps is essential to preserve the (R)-configuration and avoid epimerization.

- The Boc protecting group provides stability to the amino moiety during the synthetic steps and can be removed later under acidic conditions if needed.

- The choice of MTBE as an extraction solvent is due to its favorable partition coefficient and ease of removal under reduced pressure.

- The described process has been scaled successfully to multigram quantities, indicating robustness for industrial applications.

Summary Table of Preparation Method

| Aspect | Description |

|---|---|

| Starting Material | Boc-protected amino acid ester |

| Key Reagents | DMF, triethylamine, aqueous HCl, MTBE, NaBH4 |

| Temperature Range | 0–5°C for sensitive steps; 25–30°C for extractions |

| Yield | ~73 g from 200 g scale (approx. 36.5%) |

| Purity | >95% |

| Stereochemistry Control | Low temperature, careful pH control |

| Work-up | Acid quench, organic extraction, aqueous washes |

| Final Product Form | This compound |

化学反应分析

Types of Reactions

®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the free amine after Boc deprotection.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 233.26 g/mol

- CAS Number : 1146954-88-2

The structure of (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate features a tert-butoxycarbonyl (Boc) group that serves as a protecting group for the amine function, facilitating various synthetic pathways without affecting the amino acid's reactivity.

Organic Synthesis

This compound is instrumental in the synthesis of complex organic molecules. It acts as an intermediate in the preparation of various bioactive compounds, particularly in the pharmaceutical industry. The Boc-protection allows for selective reactions at other functional groups, enhancing the efficiency of multi-step synthesis processes.

Medicinal Chemistry

Research has indicated that derivatives of serine, including this compound, play significant roles in drug development. Specifically, they are involved in:

- Peptide Synthesis : The compound can be utilized in the synthesis of peptides, which are crucial for developing therapeutic agents targeting various diseases.

- Anticancer Research : Studies have shown that serine derivatives can influence cancer cell metabolism, making them potential candidates for anticancer therapies .

Nutritional Biochemistry

The compound is recognized for its potential ergogenic effects, influencing physical performance and recovery. Amino acid derivatives like this compound are known to:

- Enhance muscle recovery post-exercise.

- Influence anabolic hormone secretion.

- Provide mental performance benefits during stress-related tasks .

Biochemical Research

In biochemical studies, this compound serves as a tool for investigating metabolic pathways involving amino acids. Its role as a substrate or inhibitor can elucidate mechanisms of action for various enzymes and metabolic processes.

Data Table: Applications Overview

Case Study 1: Anticancer Properties

A study investigated the effects of serine derivatives on cancer cell metabolism. The findings suggested that compounds like this compound could inhibit specific pathways essential for tumor growth, indicating its potential as a therapeutic agent .

Case Study 2: Ergogenic Effects

Research conducted on amino acid derivatives demonstrated improvements in exercise performance and recovery times among athletes using supplements containing serine derivatives like this compound .

作用机制

The mechanism of action of ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate primarily involves its role as a protected amino acid derivative. The Boc group provides steric hindrance and electronic effects that protect the amino group from unwanted reactions during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .

相似化合物的比较

Similar Compounds

®-Ethyl 2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

®-Ethyl 2-((fluorenylmethoxycarbonyl)amino)-3-hydroxypropanoate: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Uniqueness

®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is unique due to the Boc protecting group, which offers advantages such as ease of removal under mild acidic conditions and stability under basic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required .

生物活性

(R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, a serine derivative, has garnered attention in the field of biochemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, enhancing its stability and reactivity in various biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉N₁O₅ |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 1146954-88-2 |

| LogP | 0.6395 |

| PSA (Polar Surface Area) | 88.35 Ų |

The biological activity of this compound primarily revolves around its role as an amino acid derivative. Amino acids and their derivatives are known to influence anabolic hormone secretion, enhance mental performance during stress, and mitigate exercise-induced muscle damage . The compound's structural features allow it to interact with various biological pathways, particularly those associated with muscle metabolism and cognitive function.

Biological Activities

- Ergogenic Effects : Research indicates that amino acid derivatives like this compound can act as ergogenic aids. They may improve physical performance by enhancing the supply of fuel during exercise and promoting recovery from muscle damage .

- Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells .

- Cytotoxicity : Some derivatives of serine have shown cytotoxic effects against various cancer cell lines. While specific data on this compound's cytotoxicity is limited, related compounds have demonstrated significant activity against human cancer cells .

Case Study 1: Ergogenic Effects

A study conducted by Luckose et al. highlighted the ergogenic potential of amino acid derivatives, noting their ability to enhance physical performance and mental acuity during stressful tasks. The study emphasizes the importance of such compounds in sports nutrition .

Case Study 2: Antioxidant Activity

Research on related compounds has indicated that serine derivatives can act as radical scavengers, potentially offering protective effects against oxidative damage in biological systems. This property is crucial for maintaining cellular health and preventing chronic diseases .

常见问题

Q. What are the optimized synthetic routes for (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, and how do reaction conditions influence yield?

The synthesis typically involves Boc protection of an amino group followed by esterification. Key steps include:

- Amine Protection : Reacting (R)-serine or a derivative with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous medium (e.g., NaOH) at 0–25°C to protect the amino group .

- Esterification : Using methanol or ethanol with catalytic HCl or SOCl₂ under reflux to form the ester .

- Solvent Influence : Polar aprotic solvents (e.g., acetone) improve Boc protection efficiency, while anhydrous conditions prevent hydrolysis during esterification. Yields range from 85–95% under optimized conditions .

Q. How does the tert-butoxycarbonyl (Boc) group enhance stability during synthesis?

The Boc group:

- Prevents Unwanted Reactivity : Shields the amine from nucleophilic or oxidative side reactions during downstream steps (e.g., esterification or coupling) .

- Facilitates Deprotection : Removed under mild acidic conditions (e.g., TFA or HCl in dioxane), ensuring minimal disruption to the ester or hydroxyl groups .

Q. What purification methods are effective for isolating this compound?

- Flash Column Chromatography : Use gradients of ethyl acetate/hexanes (50–75%) to separate the product from unreacted starting materials .

- Liquid-Liquid Extraction : Acidic workup (e.g., citric acid) followed by ethyl acetate extraction removes polar impurities .

Advanced Research Questions

Q. How can conflicting NMR data in stereochemical characterization be resolved?

Discrepancies in stereochemical assignments (e.g., R vs. S configuration) may arise from overlapping signals or solvent effects. Methodological solutions include:

- Chiral HPLC : Compare retention times with enantiomerically pure standards .

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Advanced NMR Techniques : Use NOESY or ROESY to detect spatial proximity between the hydroxyl proton and adjacent stereogenic centers .

Q. What strategies mitigate racemization during Boc protection or esterification?

Racemization risks increase under basic or high-temperature conditions. Mitigation approaches:

- Low-Temperature Reactions : Conduct Boc protection at 0°C to minimize base-induced epimerization .

- Short Reaction Times : Limit esterification reflux periods (e.g., 2 hours for SOCl₂/MeOH reactions) .

- Mild Deprotection : Avoid prolonged exposure to strong acids .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Acidic Conditions : The Boc group hydrolyzes at pH < 3, while the ester moiety remains stable below 50°C .

- Basic Conditions : Ester hydrolysis occurs at pH > 10, particularly at elevated temperatures .

- Storage Recommendations : Store at –20°C in inert atmospheres to prevent moisture-induced degradation .

Q. What are the challenges in quantifying enantiomeric excess (ee) for this compound?

- Chiral Derivatization : Convert the compound to a diastereomeric pair using a chiral derivatizing agent (e.g., Mosher’s acid chloride) for GC/MS analysis .

- Circular Dichroism (CD) : Correlate CD spectra with known enantiomers to estimate ee .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and observed mass spectrometry (MS) data?

- High-Resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., C₁₁H₂₁NO₅ for the Boc-protected intermediate) .

- Fragmentation Analysis : Compare fragmentation patterns with literature data for similar amino acid derivatives .

Q. Why might FTIR spectra show unexpected carbonyl stretching frequencies?

- Hydrogen Bonding : The hydroxypropanoate ester’s hydroxyl group can form intramolecular H-bonds, shifting ν(C=O) from ~1740 cm⁻¹ (free ester) to ~1700 cm⁻¹ .

- Solvent Effects : Measure spectra in non-polar solvents (e.g., CCl₄) to minimize solvent interactions .

Biological Interaction Studies

Q. What methodologies assess the compound’s interaction with metabolic enzymes?

- In Vitro Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS .

- Docking Simulations : Use molecular modeling software (e.g., AutoDock) to predict binding affinities with target receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。